molecular formula C21H28ClNO3 B1204646 Benapryzine hydrochloride CAS No. 3202-55-9

Benapryzine hydrochloride

Cat. No.: B1204646
CAS No.: 3202-55-9
M. Wt: 377.9 g/mol
InChI Key: FHKKIWLAMPGDPZ-UHFFFAOYSA-N
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Description

Benapryzine Hydrochloride: is a chemical compound known for its pharmacological properties, particularly as a muscarinic cholinoceptor antagonist. It is a dialkylaminoethanol ester of diphenylacetic acid and has been studied for its potential use in treating conditions such as Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benapryzine Hydrochloride involves the esterification of diphenylacetic acid with dialkylaminoethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The introduction of hydrogen chloride gas is used to convert the ester into its hydrochloride salt, which is then isolated and purified .

Chemical Reactions Analysis

Types of Reactions: Benapryzine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benapryzine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Benapryzine Hydrochloride exerts its effects by antagonizing muscarinic cholinoceptors. This action inhibits the binding of acetylcholine to these receptors, thereby reducing cholinergic activity. The compound also has anticonvulsant properties, which are not commonly seen with other muscarinic antagonists. The molecular targets include muscarinic receptors in the central nervous system, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of muscarinic antagonism and anticonvulsant properties. Unlike other muscarinic antagonists, it does not exhibit significant peripheral effects, making it a promising candidate for treating central nervous system disorders .

Properties

IUPAC Name

2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKKIWLAMPGDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185850
Record name Benapryzine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3202-55-9
Record name Benapryzine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benapryzine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAPRYZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNV63FWR8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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